![molecular formula C6H6F3N3S2 B2704223 5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 145070-01-5](/img/structure/B2704223.png)
5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-thiadiazol-2-amine” is a chemical compound with the CAS Number: 145070-01-5 . Its molecular weight is 242.27 . The IUPAC name for this compound is 5-((3,4,4-trifluorobut-3-en-1-yl)thio)-1H-1lambda3,3,4-thiadiazol-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7F3N3S2/c7-3(4(8)9)1-2-13-6-12-11-5(10)14-6/h14H,1-2H2,(H2,10,11) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.27 . It’s recommended to be stored at a temperature of 28°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of compounds related to 1,3,4-thiadiazoles reveal their potential in various fields. For instance, the study of ligand-forced dimerization of copper(I)-olefin complexes bearing a 1,3,4-thiadiazole core demonstrates the application of these compounds in crystal engineering of organometallic materials, suggesting a pathway for developing new materials with potential utility in electronics and catalysis (Ardan et al., 2017).
Biological Activities
1,3,4-Thiadiazoles show a broad spectrum of biological activities. For example, a series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. One compound, in particular, exhibited notable activities with IC50 values ranging from 0.04 to 23.6 µM, indicating the potential for developing new anticancer agents (Shi et al., 2013).
Antimicrobial and Antifungal Activities
Several studies have explored the antimicrobial and antifungal properties of 1,3,4-thiadiazole derivatives. One research highlighted the synthesis of novel triazinone derivatives showing both larvicidal and antimicrobial activities, suggesting their utility in developing new agents for controlling mosquito populations and combating infectious diseases (Kumara et al., 2015).
Antiviral Activities
The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has shown that some derivatives possess anti-tobacco mosaic virus activity, indicating the potential for these compounds to serve as leads for developing new antiviral agents (Chen et al., 2010).
Material Science Applications
The design and synthesis of star-shaped single-polymer systems with simultaneous RGB emission, incorporating thiadiazole units, demonstrate the versatility of 1,3,4-thiadiazoles in materials science. These compounds can be utilized to achieve saturated white electroluminescence and amplified spontaneous emission, paving the way for advanced applications in optoelectronic devices (Liu et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
5-(3,4,4-trifluorobut-3-enylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3S2/c7-3(4(8)9)1-2-13-6-12-11-5(10)14-6/h1-2H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPARHDLWVVBFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=NN=C(S1)N)C(=C(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
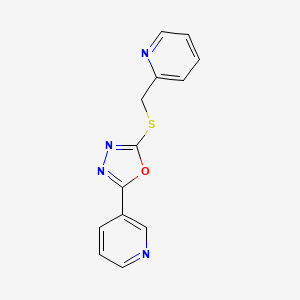
![4-((4-ethylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2704142.png)

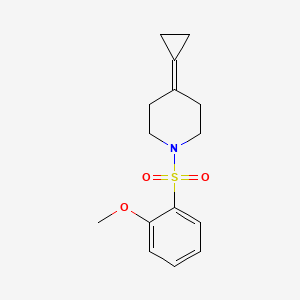
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide](/img/structure/B2704149.png)
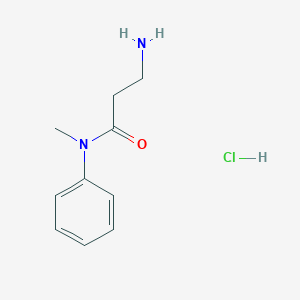
![3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2704154.png)
amino]thiophene-2-carboxamide](/img/structure/B2704155.png)
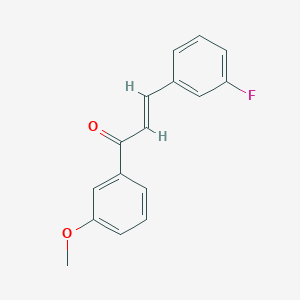
![N-(4-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2704157.png)
![N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2704158.png)
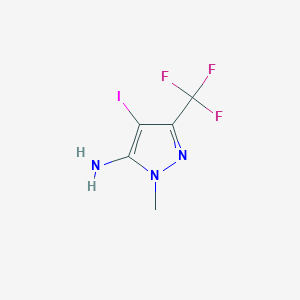

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2704162.png)
